![molecular formula C6H7N3 B3144980 6,7-二氢-5H-吡咯并[2,3-D]嘧啶 CAS No. 5654-98-8](/img/structure/B3144980.png)

6,7-二氢-5H-吡咯并[2,3-D]嘧啶

描述

6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

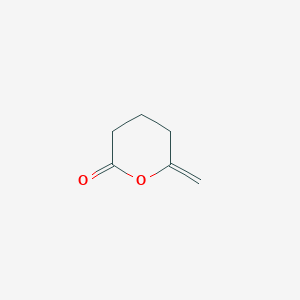

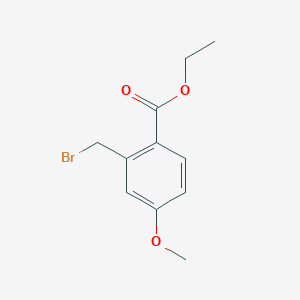

The synthesis of 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine derivatives involves replacing the pyrimidine nucleus of earlier reported compounds with a 6,7-dihydro-5H-pyrano[2,3-D]pyrimidine scaffold . This process has been used to design a novel series of hedgehog signaling pathway inhibitors .Molecular Structure Analysis

The molecular structure of 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine derivatives has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine derivatives are complex and involve several steps. For instance, the synthesis of these derivatives involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-D]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine derivatives vary depending on the specific compound. For instance, one derivative was reported to be a yellow solid with a melting point of 287–288 °C .科学研究应用

合成与衍生物

- 合成与衍生物:6,7-二氢-5H-吡咯并[2,3-D]嘧啶的各种衍生物的合成一直是重要的研究领域。该系列中的各种化合物,包括 6-酰基衍生物、4-羟基、4-巯基、2-氨基-4-羟基和 2,4-二羟基衍生物,均已制备出来。这些衍生物衍生自 4-氰基-或 4-羧乙氧基-1-酰基-3-氨基-3-吡咯啉等中间体 (Sheradsky & Southwick, 1967)。

药物研究

- G 蛋白偶联受体激动剂:6,7-二氢-5H-吡咯并[2,3-a]嘧啶已被确认为 G 蛋白偶联受体 119 (GPR119) 的激动剂,表明它们在 2 型糖尿病治疗中的潜在用途。这些化合物调节肠胰岛轴并改善血糖控制 (Katamreddy 等,2012)。

- 二氢叶酸还原酶和胸苷酸合成酶的双重抑制剂:6,7-二氢-5H-吡咯并[2,3-D]嘧啶的某些衍生物已被设计并合成,作为人二氢叶酸还原酶 (DHFR) 和人胸苷酸合成酶 (TS) 的双重抑制剂,展示了有效的抗肿瘤活性 (Gangjee 等,2005)。

化学合成进展

- 微波辅助合成:已开发出使用微波辅助三组分反应合成 5-芳基氨基-吡咯并[2,3-d]嘧啶衍生物的新方法,提供了高效和高产的工艺 (Naidu & Bhuyan, 2014)。

- 相互作用研究:4,6-二氯嘧啶-5-甲醛与甘氨酸酯相互作用的研究导致发现了吡咯并[2,3-d]嘧啶的新衍生物。这项研究探索了从这些衍生物中合成具有生物活性的化合物的潜力 (Zinchenko 等,2018)。

安全和危害

未来方向

The future directions for research on 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine derivatives are promising. These compounds have shown potential as inhibitors of the hedgehog signaling pathway , and further exploration of this scaffold as hedgehog signaling pathway inhibitors is suggested . Additionally, these compounds have shown promising potency in vitro compared to GDC-0449 , suggesting potential for further investigation .

作用机制

Target of Action

It has been found that similar compounds have shown activity on kinase inhibition , and have been tested against various human cancer cell lines .

Mode of Action

It has been suggested that similar compounds interact with their targets and cause changes at the molecular level . For instance, some compounds have shown promising binding affinities against Bcl2 anti-apoptotic protein .

Biochemical Pathways

Similar compounds have been found to inhibit α-amylase, which plays a role in the breakdown of complex carbohydrates into glucose . This suggests that 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine may influence carbohydrate metabolism.

Pharmacokinetics

Similar compounds have shown moderate pharmacokinetic properties in vivo , suggesting that 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine may have similar characteristics.

Result of Action

Similar compounds have been found to induce cell cycle arrest and apoptosis in certain cancer cells . They have also been found to increase the activity of proapoptotic proteins and decrease the activity of anti-apoptotic proteins .

生化分析

Biochemical Properties

6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine has been identified as a potent inhibitor of the Hedgehog (Hh) signaling pathway . This pathway plays key roles in several biological processes including cell proliferation, survival signals control, embryological development, tissue patterning, and stem cells maintenance . The compound interacts with key enzymes and proteins within this pathway, disrupting its normal function .

Cellular Effects

In cellular assays, 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine has shown potent anti-necroptotic activity in both human and mouse cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it exhibits potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key protein in the necroptosis pathway .

Temporal Effects in Laboratory Settings

It has shown promising potency in vitro, indicating potential stability and long-term effects on cellular function .

属性

IUPAC Name |

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-2-8-6-5(1)3-7-4-9-6/h3-4H,1-2H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANGDCFLXUDHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC=NC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101278461 | |

| Record name | 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5654-98-8 | |

| Record name | 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine scaffold interesting for medicinal chemistry?

A: The 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine core structure has demonstrated potential in the development of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. [] These antagonists are being investigated for their potential in treating anxiety and depression.

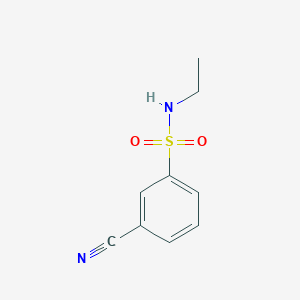

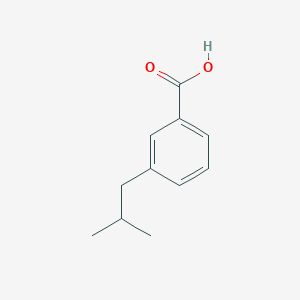

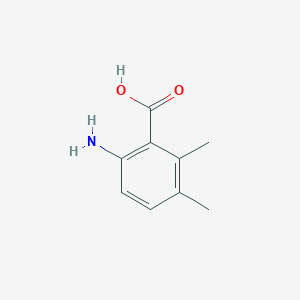

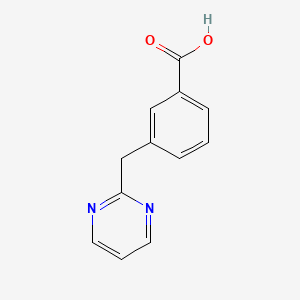

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives as CRF1 receptor antagonists?

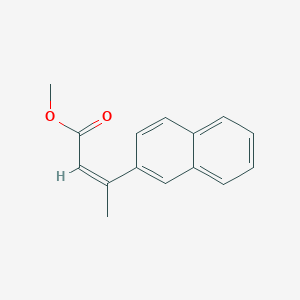

A: Researchers explored modifications of the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine scaffold at two key positions to optimize affinity for the CRF1 receptor: the amine substituent at the 4-position and the phenyl substituent at the 7-position. [] Notably, replacing typical alkyl chains in the amine region with substituted heteroaryl moieties significantly improved metabolic stability, a crucial factor for in vivo efficacy.

Q3: What challenges arose regarding the metabolic stability of early 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives and how were they addressed?

A: Initial 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives incorporating alkyl chains in the amine region suffered from poor metabolic stability, hindering their in vivo performance. [] By substituting these alkyl chains with substituted heteroaryl groups, researchers significantly enhanced the compounds' resistance to metabolic breakdown. This modification led to improved pharmacokinetic properties, including lower plasma clearance, better oral bioavailability, and increased brain penetration, ultimately contributing to a more pronounced and sustained pharmacological effect in vivo.

Q4: Were there any synthetic strategies employed to construct the 6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine core?

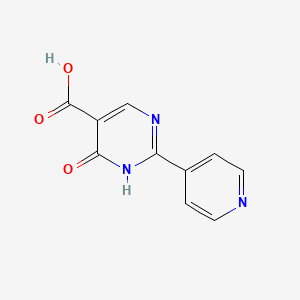

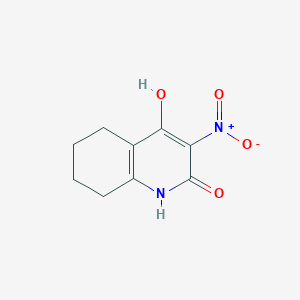

A: Yes, one study highlighted the synthesis of a 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivative via a Heck reaction on a 5-bromopyrimidine alkene precursor. [] This specific reaction yielded a 5-methylene-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine. Another study described the formation of a 5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine through the reaction of 4,6-dichloro-5-formylpyrimidine with glycine esters. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-yl]ethenyl]-1,3,3-trimethylindolium iodide](/img/structure/B3144909.png)

![2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide](/img/structure/B3144916.png)

![N-(2-methoxyethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3144979.png)